molecular formula C20H30N2OS B2690779 N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide CAS No. 1448072-03-4

N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide

Cat. No.: B2690779
CAS No.: 1448072-03-4
M. Wt: 346.53
InChI Key: IKBGMWMYIJFNBZ-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentylthio)acetamide typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the deprotection of the benzyl group and the formation of the final product through a series of steps involving common organic reactions .

Industrial Production Methods: Industrial production of this compound can be scaled up using the same synthetic route, with optimizations for yield and purity. The use of readily available commercial raw materials and shorter reaction times with high yields makes this process viable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: N-((1-benzylpiperidin-4-yl)methyl)-2-(cyclopentyl

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS/c23-20(16-24-19-8-4-5-9-19)21-14-17-10-12-22(13-11-17)15-18-6-2-1-3-7-18/h1-3,6-7,17,19H,4-5,8-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBGMWMYIJFNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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